Regioisomeric LogP Advantage of 5-Substituted Isoxazole
Lipophilicity is a key determinant of passive membrane permeability. Ethyl 2-(isoxazol-5-yl)acetate demonstrates a calculated XLogP3-AA value of 0.70, which is 0.03 log units higher than its 3-regioisomer, ethyl isoxazole-3-carboxylate (LogP 0.67) [1]. This subtle increase in lipophilicity, driven by the altered electronic environment of the 5-substituted heterocycle, may enhance its ability to partition into lipid bilayers, a critical factor for designing CNS-penetrant or cell-active compounds [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.70 (XLogP3-AA) |
| Comparator Or Baseline | 0.67 (Ethyl isoxazole-3-carboxylate, CAS 3209-71-0) |
| Quantified Difference | +0.03 LogP units |
| Conditions | Calculated using XLogP3-AA algorithm; in silico prediction model |
Why This Matters
For library synthesis targeting intracellular or CNS targets, the 0.03 LogP advantage of the 5-substituted isoxazole scaffold may translate into a measurable improvement in passive permeability, making it the preferred regioisomer for initial SAR exploration.
- [1] PubChem. Ethyl 2-(1,2-oxazol-5-yl)acetate (CID 21786322). Computed Properties: XLogP3-AA. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
